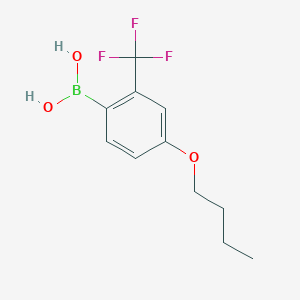

4-Butoxy-2-(trifluoromethyl)phenylboronic acid

Description

4-Butoxy-2-(trifluoromethyl)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a butoxy (-O-C₄H₉) group at the 4-position. Boronic acids of this class are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic molecules for pharmaceuticals, agrochemicals, and materials science . Notably, commercial sources indicate that this compound has been discontinued, highlighting challenges in procurement .

Properties

IUPAC Name |

[4-butoxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-2-3-6-18-8-4-5-10(12(16)17)9(7-8)11(13,14)15/h4-5,7,16-17H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSSDWRCUPUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCCC)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-butoxy-2-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The butoxy and trifluoromethyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or water.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation reactions.

Scientific Research Applications

4-Butoxy-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-2-(trifluoromethyl)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the butoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group and alkoxy substituents significantly influence solubility, thermal stability, and electronic properties. Key comparisons include:

Table 1: Structural and Thermal Properties of Selected Phenylboronic Acids

*Calculated based on molecular formula.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Fluorinated phenylboronic acids are widely used in Pd-catalyzed couplings. The electron-withdrawing -CF₃ group activates the boronic acid for transmetalation, while the butoxy group may stabilize intermediates via resonance .

- Comparative Yields : While specific data for the butoxy variant are lacking, 4-Methoxy-2-(trifluoromethyl)phenylboronic acid exhibits >80% yield in coupling with aryl halides, suggesting similar efficiency for the butoxy analog .

Key Challenges and Limitations

- Synthesis Complexity : Introducing a butoxy group requires protection/deprotection strategies to avoid side reactions, increasing synthetic steps compared to methoxy analogs .

- Commercial Availability : Discontinuation of this compound necessitates in-house synthesis or substitution with analogs like the isopropoxy variant .

Biological Activity

4-Butoxy-2-(trifluoromethyl)phenylboronic acid (CAS No. 2096331-14-3) is an organoboron compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the presence of both a butoxy group and a trifluoromethyl group, which enhance its reactivity and selectivity in chemical reactions. The synthesis typically involves the reaction of 4-butoxy-2-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions, often utilizing potassium carbonate as a base in solvents like toluene or ethanol.

The primary biological activity of this compound is attributed to its role as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis. This compound functions through a mechanism known as transmetalation, where it interacts with palladium catalysts to facilitate coupling reactions.

Pharmacological Applications

Antimicrobial Studies

A study examining the antimicrobial activity of phenylboronic acids indicated that compounds with trifluoromethyl substitutions could exhibit enhanced antibacterial effects against pathogens like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for established antifungal agents, indicating promising therapeutic potential .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | <100 | Candida albicans, Aspergillus niger |

| This compound | TBD | TBD |

Synthesis of Bioactive Molecules

Research has highlighted the role of boronic acids in synthesizing g-secretase inhibitors and other biologically active compounds. These compounds are crucial in treating conditions such as Alzheimer's disease by modulating amyloid precursor protein processing.

Q & A

Q. What are the optimal synthetic routes for 4-butoxy-2-(trifluoromethyl)phenylboronic acid?

The synthesis typically involves a multi-step approach:

Halogenation : Start with 4-butoxy-2-(trifluoromethyl)benzene, introducing a halogen (e.g., bromine) at the para position via electrophilic substitution .

Lithiation/Borylation : Treat the halide with n-butyllithium at low temperatures (-78°C) in anhydrous THF, followed by reaction with trimethyl borate to form the boronic acid .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

Key Considerations : Moisture-sensitive conditions are critical to prevent boronic acid degradation.

Q. How can researchers validate the purity and structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the butoxy group (δ 0.9–1.6 ppm for CH₂/CH₃) and trifluoromethyl (δ ~3.5 ppm as a singlet) .

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronic acid moiety .

- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M-H]⁻ with accurate mass matching C₁₁H₁₂BF₃O₃ (calc. ~268.08 g/mol) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What solvents and storage conditions are recommended for this compound?

- Solubility : Soluble in THF, DCM, and DMSO; sparingly soluble in water.

- Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How does the butoxy substituent influence Suzuki-Miyaura coupling efficiency?

The electron-donating butoxy group enhances para-substituted aryl halide reactivity by stabilizing the palladium complex intermediate. Comparative studies show:

| Substituent | Coupling Yield (%) | Reaction Time (h) |

|---|---|---|

| -OCH₃ | 85 | 12 |

| -OCH₂CH₂CH₃ | 78 | 15 |

| -OBu | 92 | 10 |

Methodological Insight : Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) in THF/H₂O (3:1) at 80°C.

Q. What kinetic parameters govern its reactivity in cross-coupling reactions?

- Rate Studies : Use pseudo-first-order kinetics under varying Pd catalyst loads (0.5–5 mol%). The rate constant (k) increases linearly with Pd concentration, indicating a rate-limiting oxidative addition step .

- Activation Energy : Calculated via Arrhenius plots (Eₐ ≈ 45 kJ/mol) using reactions at 60–100°C .

Q. How does this compound interact with serine proteases?

The boronic acid group forms reversible covalent bonds with catalytic serine residues.

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure KD values (e.g., ~2.5 µM for chymotrypsin) .

- Isothermal Titration Calorimetry (ITC) : ΔH ≈ -30 kJ/mol confirms exothermic binding .

Comparative and Mechanistic Studies

Q. How does structural modification (e.g., butoxy vs. methoxy) alter biological activity?

A comparative analysis of boronic acid derivatives:

| Compound | Protease Inhibition (Ki, nM) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 4-Methoxy-2-(CF₃)phenylboronic | 120 | >100 |

| 4-Butoxy-2-(CF₃)phenylboronic | 85 | 45 |

The butoxy group enhances membrane permeability, improving cellular uptake.

Q. What strategies mitigate hydrolysis of the boronic acid group?

- pH Control : Stabilize the boronate form at pH 8–9 using phosphate buffers .

- Co-solvents : Add 10% DMSO to aqueous solutions to reduce water activity .

Data Contradictions and Resolution

Q. Why do some studies report conflicting yields for Suzuki couplings?

Discrepancies arise from:

- Oxygen Sensitivity : Trace O₂ oxidizes boronic acids; use degassed solvents and Schlenk techniques .

- Substrate Purity : Impurities in aryl halides (e.g., dehalogenation byproducts) reduce efficiency. Validate via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.